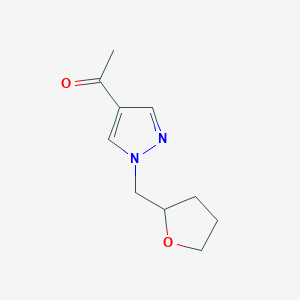

![molecular formula C10H11FN4 B1468069 [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248440-83-6](/img/structure/B1468069.png)

[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Overview

Description

The compound “[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a complex organic molecule that contains a 1,2,3-triazole ring. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse chemical properties and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as click chemistry . Click chemistry is a modular synthetic approach that uses reliable reactions to generate substances quickly and with high yield .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, a fluorinated methylphenyl group, and a methanamine group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the fluorinated methylphenyl group, and the methanamine group . The triazole ring is known to participate in various chemical reactions, and the fluorine atom in the methylphenyl group could also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring could confer stability and rigidity to the molecule, while the fluorinated methylphenyl group could influence its lipophilicity and potentially its ability to cross biological membranes .

Scientific Research Applications

Antioxidant Properties and Enzyme Inhibition

- Research has shown that novel 1,2,3-triazole-containing nitrones, which are structurally related to [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, possess significant antioxidant capacities. These compounds have been studied for their abilities to inhibit lipid peroxidation, scavenge hydroxyl radicals, and inhibit soybean lypoxygenase (LOX). One notable compound within this class demonstrated strong inhibitory effects on lipid peroxidation, comparable to the reference compound Trolox, highlighting its potential as an antioxidant agent (Hadjipavlou-Litina et al., 2022).

Synthesis and Structural Insights

- The synthesis and characterization of compounds structurally similar to [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine have been a significant focus in recent research. These compounds have been synthesized through various reactions, including 1,3-dipolar cycloaddition, and their structures have been elucidated using modern spectroscopic techniques. The detailed study of their synthesis pathways and structural characterization provides a foundation for understanding their chemical behavior and potential applications in various scientific domains (Younas, Abdelilah, & Anouar, 2014).

Potential in Drug Discovery and Biological Activities

- The structural motif of [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is found in compounds that have been investigated for their potential therapeutic applications. Some derivatives have shown promising results in pre-clinical tests for conditions like emesis and depression, highlighting the potential of these compounds in drug discovery and development (Harrison et al., 2001).

Crystallography and Molecular Interactions

- Crystallographic studies of compounds related to [1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine provide insights into their molecular structures and interactions. These studies help in understanding the intermolecular forces, bonding patterns, and spatial arrangements, which are crucial for the compound's stability and reactivity. Understanding these aspects is vital for the rational design of new compounds with desired properties and functions (Gonzaga et al., 2016).

Future Directions

The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in medicinal chemistry, agrochemicals, and materials science . The future directions for this specific compound would likely depend on its observed properties and potential applications.

properties

IUPAC Name |

[1-(2-fluoro-5-methylphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c1-7-2-3-9(11)10(4-7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZWDXZMCXGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)

![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)

![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)

![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)

![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)

![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)